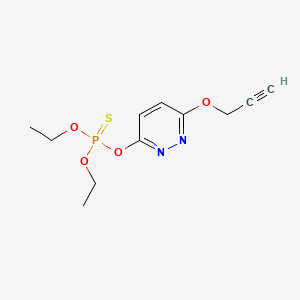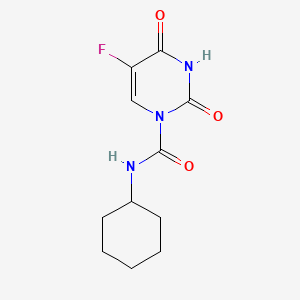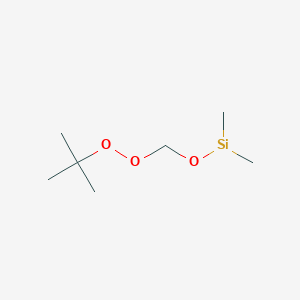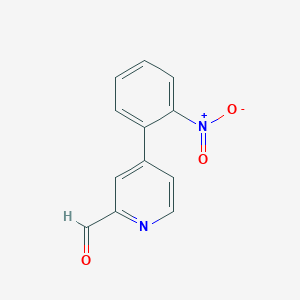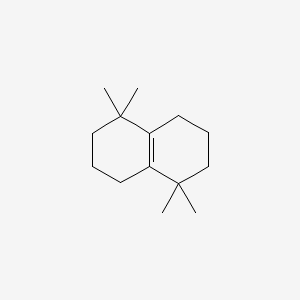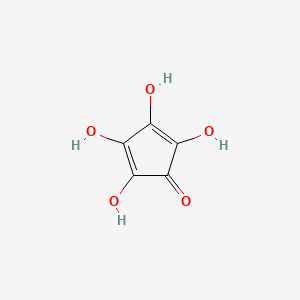
2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one is an organic compound with a unique structure characterized by four hydroxyl groups attached to a cyclopentadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one typically involves the oxidation of cyclopentadienone derivatives. One common method is the hydroxylation of cyclopentadienone using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-25°C to ensure the stability of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into cyclopentadienol derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclopentadienol derivatives.
Substitution: Halogenated or alkylated cyclopentadienone derivatives.
Scientific Research Applications
2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one involves its ability to donate hydrogen atoms from its hydroxyl groups, making it a potential antioxidant. It can interact with free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage to cells and tissues. The compound may also interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetraphenylcyclopenta-2,4-dien-1-one: A related compound with phenyl groups instead of hydroxyl groups.
3-Hydroxy-2,4-cyclopentadien-1-one: A simpler derivative with only one hydroxyl group.
Uniqueness
2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one is unique due to its multiple hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications, distinguishing it from other cyclopentadienone derivatives.
Properties
CAS No. |
52313-28-7 |
|---|---|
Molecular Formula |
C5H4O5 |
Molecular Weight |
144.08 g/mol |
IUPAC Name |
2,3,4,5-tetrahydroxycyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C5H4O5/c6-1-2(7)4(9)5(10)3(1)8/h(H4,6,7,8,9,10) |
InChI Key |
ZIJZQTPJQLEDBM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=O)C(=C1O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


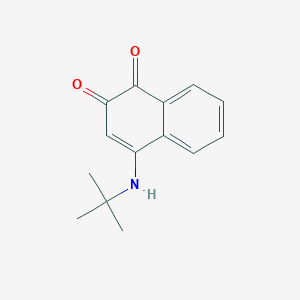
![[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane](/img/structure/B14635852.png)
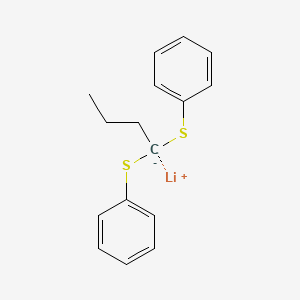
![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)

![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)
![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)

![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
